N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining an imidazo[2,1-b]thiazole core with a 4-oxo-4H-chromene-2-carboxamide moiety. The imidazo[2,1-b]thiazole scaffold is widely recognized for its role in targeting enzymes such as cyclooxygenase-2 (COX-2) and receptors like VEGFR2 , while the chromene-carboxamide group may influence pharmacokinetic properties such as solubility and target binding affinity.
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3S/c25-17-11-19(27-18-4-2-1-3-15(17)18)20(26)22-14-7-5-13(6-8-14)16-12-24-9-10-28-21(24)23-16/h1-12H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTDFYLNAAKWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactionsThe final step involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and chromene moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide as an anticancer agent. It exhibits notable cytotoxic effects against various cancer cell lines, particularly leukemia and ovarian cancer. The compound's mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways.
Case Study Example:
A study published in Cancer Letters indicated that this compound inhibited the growth of leukemia cells by inducing cell cycle arrest and apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt cellular functions in microbial cells.
Case Study Example:
Research published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.
Pesticidal Activity
The imidazo[2,1-b]thiazole derivatives, including this compound, have been evaluated for their potential as agrochemicals. They demonstrate insecticidal and fungicidal properties, making them suitable candidates for developing new pesticides.
Case Study Example:
A study assessed the efficacy of this compound against common agricultural pests and found it to be effective in controlling aphid populations while being less harmful to beneficial insects.
Biochemical Pathways Modulation
This compound has been investigated for its ability to modulate various biochemical pathways. It influences cellular signaling mechanisms that are critical for cell survival and proliferation.
Research Findings:
Studies have shown that this compound can inhibit specific kinases involved in cancer progression, providing insights into its mechanism as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. Molecular docking studies have shown that it can bind to proteins such as pantothenate synthetase, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]thiazole Derivatives Targeting COX-2
- Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine): Activity: Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) with high selectivity (COX-2/COX-1 selectivity index = 313.7) . Structural Insight: The C-5 dimethylamine substituent enhances potency and selectivity compared to unsubstituted analogs .
Compound 5 (6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole) :
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Key Substituent |
|---|---|---|---|---|
| 6a | COX-2 | 0.08 | 313.7 | C-5 dimethylamine |
| 5 | COX-2 | 1.4 | Not reported | C-5 unsubstituted |
Imidazo[2,1-b]thiazole Derivatives with Anticancer Activity
- Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide): Activity: Displays potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM) and VEGFR2 inhibition (5.72% at 20 µM) . Structural Insight: The 4-chlorophenyl and acetamide groups enhance both potency and selectivity for cancer cells over non-malignant lines .
- Target Compound: Hypothesized Activity: The chromene-carboxamide group may confer distinct target interactions compared to acetamide-linked derivatives like 5l.
Imidazo[2,1-b]thiazole Derivatives Targeting SIRT1
- SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide): Activity: A SIRT1 agonist with applications in circadian rhythm modulation and metabolic regulation . Structural Insight: The quinoxaline-carboxamide substituent directs SIRT1 binding, contrasting with the chromene group in the target compound .
Multi-Target Imidazo[2,1-b]thiazole Agents
- 2-cyclohexyl-N-(3-(5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide: Activity: Dual HER2 and CD221 inhibition, demonstrating the scaffold’s adaptability for multi-target therapies . Key Feature: The morpholinophenylamino group enables kinase inhibition, a mechanism distinct from COX-2 or SIRT1 modulation .
Structural and Functional Insights
- Role of Substituents: C-5 Position: Dimethylamine (6a) or chlorophenyl (5l) groups enhance potency in COX-2 inhibition and anticancer activity, respectively . Chromene vs. Quinoxaline/Sulfonyl Groups: The target compound’s chromene-carboxamide may improve solubility or target novel pathways compared to sulfonylphenyl (COX-2) or quinoxaline (SIRT1) derivatives .
- Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for multi-target applications, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
